1-[2-(2-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene
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Overview
Description
1-[2-(2-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene is an organic compound with a complex structure that includes methoxyphenoxy and nitrobenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene typically involves multiple steps. One common method includes the nucleophilic aromatic substitution reaction where a methoxyphenol derivative reacts with a nitrobenzene derivative under basic conditions. The reaction conditions often require a solvent like dimethyl sulfoxide (DMSO) and a base such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Potassium carbonate (K2CO3) and dimethyl sulfoxide (DMSO) as a solvent.
Major Products Formed
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of various functional groups in place of the methoxy group.
Scientific Research Applications
1-[2-(2-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 1-[2-(2-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can participate in redox reactions, while the methoxyphenoxy group can interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
1-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine: Similar in structure but contains a piperazine ring instead of a nitro group.
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone: Contains a methoxyphenyl group but lacks the nitro group.
Uniqueness
1-[2-(2-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene is unique due to its combination of methoxyphenoxy and nitrobenzene groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-12-7-8-14(13(11-12)17(18)19)21-9-10-22-16-6-4-3-5-15(16)20-2/h3-8,11H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIUBGGVLIPYKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=CC=C2OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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